molecular formula C22H23N3O5 B2616610 N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899739-89-0

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2616610
CAS No.: 899739-89-0
M. Wt: 409.442
InChI Key: IHLWGDWPVBIALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a chemical compound with the CAS Registry Number 899739-89-0 . It has a molecular formula of C₂₂H₂₃N₃O₅ and a molecular weight of 409.44 g/mol . This pyridazinone derivative is offered with a guaranteed purity of 90% or higher and is available for purchase in various quantities to suit research needs . Pyridazinone derivatives are a significant class of heterocyclic compounds widely studied in medicinal chemistry for their diverse biological activities. Scientific literature indicates that compounds based on the pyridazinone core have been investigated as key scaffolds in pharmaceutical research, showing potential in various areas such as the development of central nervous system (CNS) agents . Some pyridazinone-based molecules have been explored as potent and selective enzyme inhibitors (e.g., PDE10A) , while others have been synthesized and evaluated for anti-inflammatory, antioxidant, and anticonvulsant properties . The presence of the 3,4,5-trimethoxyphenyl moiety is a notable structural feature often associated with biological activity in small molecules. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-28-18-11-16(12-19(29-2)22(18)30-3)17-9-10-21(27)25(24-17)14-20(26)23-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLWGDWPVBIALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone core. The final step involves the N-benzylation of the pyridazinone derivative using benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Pyridazinone vs. Thiazolidinone and Oxadiazole

Compounds such as 2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (22) () share the 3,4,5-trimethoxyphenyl group but replace the pyridazinone with a thioxo-thiazolidinone core. This substitution introduces sulfur atoms, which may alter electronic properties and metabolic stability compared to the pyridazinone-based target compound . Similarly, N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () feature an oxadiazole ring, offering distinct hydrogen-bonding capabilities and rigidity .

Pyridazinone vs. Benzothiazole

In N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (10) (), the benzothiazole ring replaces the pyridazinone, paired with a trifluoromethyl group. This modification likely enhances hydrophobic interactions but reduces the compound’s polarity compared to the target molecule .

Substituent Effects on Acetamide Side Chains

N-Benzyl vs. N-Aryl Groups

The target compound’s N-benzyl group contrasts with N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide (26) (), which has a bis(trifluoromethyl)phenyl substituent. The benzyl group may improve membrane permeability, while fluorinated aryl groups could enhance metabolic resistance .

Comparison with Cyano-Acetamides

N-Benzyl-2-cyano-acetamide (3d) () shares the N-benzyl acetamide backbone but replaces the pyridazinone with a cyano group.

Biological Activity

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyridazinone core, which is associated with a variety of biological activities. Its structure includes a benzyl group and a trimethoxyphenyl moiety that may enhance its pharmacological properties.

PropertyDescription
IUPAC Name This compound
Molecular Formula C22H23N3O5
CAS Number 899739-89-0
Molecular Weight 397.43 g/mol

The biological activity of this compound likely involves its interaction with specific molecular targets within cells. The compound may act as an inhibitor of various enzymes or receptors associated with inflammatory processes and cancer cell proliferation. For instance, it has been suggested that similar compounds can inhibit Src kinase activity, which is crucial in cancer progression .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. For example, studies on related N-benzyl-substituted acetamides demonstrated significant inhibition of cancer cell growth in vitro. The GI50 values for these compounds ranged from 1.34 µM to 2.30 µM in different cell lines . This suggests that this compound may also possess similar anticancer efficacy.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with N-benzyl derivatives. Studies have shown that certain N-benzyl-acetamido derivatives demonstrate potent anticonvulsant effects, with ED50 values comparable to established medications like phenytoin . This highlights the potential for this compound to be explored further for neurological applications.

In Vitro Studies

In vitro studies have evaluated the effects of N-benzyl derivatives on various cancer cell lines. For instance:

  • Cell Lines Tested : NIH3T3/c-Src527F and SYF/c-Src527F
  • Findings : The compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations.

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship of similar compounds has revealed that modifications to the benzyl and acetamide groups can significantly influence biological activity. For example:

Compound VariationGI50 (µM)
Unsubstituted N-benzyl1.34 (NIH3T3)
4-Fluoro substitution1.49
4-Methyl substitution5.36

These results indicate that specific substitutions can enhance or diminish the biological activity of these compounds .

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions starting with substituted anilines and acetamide precursors. Key steps include cyclization of the dihydropyridazinone core, followed by coupling with the trimethoxyphenyl and benzyl acetamide groups. Reaction conditions require precise temperature control (e.g., 60–80°C for cyclization), anhydrous solvents (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation. Purification is achieved via column chromatography or recrystallization using ethanol/water mixtures. Yield optimization often employs Design of Experiments (DOE) to test variables like molar ratios and reflux times .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy groups at δ 3.8–3.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C22H23N3O6: 426.1668) .
  • HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from assay variability or impurity-driven artifacts. Mitigation strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
  • Structural analogs : Test derivatives to isolate pharmacophore contributions .
  • Computational docking : Use Schrödinger Suite or AutoDock to validate target binding modes, prioritizing conserved interactions (e.g., hydrogen bonds with the dihydropyridazinone core) .

Advanced: What methodologies improve reaction yield and scalability?

Answer:

  • Taguchi DOE : Optimizes parameters (e.g., solvent polarity, catalyst loading) with L9 orthogonal arrays, reducing trial-and-error .
  • Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 30 min at 100°C vs. 12 hr conventional heating) .
  • Flow chemistry : Enhances reproducibility for scale-up by maintaining consistent temperature and mixing .

Advanced: How can computational tools guide the design of derivatives with enhanced activity?

Answer:

  • QSAR modeling : Relates substituent electronic parameters (Hammett σ) to bioactivity using partial least squares regression .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at the pyridazinone C4 position) .
  • MD simulations : Evaluate binding stability with targets (e.g., tubulin) over 100-ns trajectories .

Basic: Which functional groups influence reactivity and pharmacological interactions?

Answer:

  • Dihydropyridazinone core : Participates in hydrogen bonding with enzymatic active sites .
  • Trimethoxyphenyl group : Enhances lipophilicity and π-π stacking with aromatic residues .
  • Benzyl acetamide : Modulates solubility and membrane permeability via steric effects .

Advanced: How are solubility challenges addressed in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays, maintaining <0.1% DMSO to avoid cytotoxicity .
  • Lipid-based carriers : Encapsulate in liposomes (e.g., DSPC/cholesterol) for improved aqueous dispersion .
  • Prodrug derivatization : Introduce phosphate esters at the acetamide group for enhanced bioavailability .

Advanced: What stability studies are recommended for long-term storage?

Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC (e.g., hydrolysis of the acetamide bond) .
  • Lyophilization : Stabilize as a lyophilized powder under argon at -20°C, with residual moisture <1% by Karl Fischer titration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.